![molecular formula C9H9ClIN3 B11786680 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the imidazo[1,5-a]pyrazine core, along with an isopropyl group. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the iodine atom: Iodination can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Introduction of the isopropyl group: Alkylation with isopropyl halides under basic conditions can be used to introduce the isopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form 6-azido-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, while Suzuki coupling with phenylboronic acid can form 6-phenyl-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.
科学研究应用
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
作用机制
The mechanism of action of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific biological target. In general, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
6-Chloroimidazo[1,5-a]pyrazine: Lacks the iodine and isopropyl groups.
1-Iodo-3-isopropylimidazo[1,5-a]pyrazine: Lacks the chlorine group.
3-Isopropylimidazo[1,5-a]pyrazine: Lacks both chlorine and iodine groups.
Uniqueness
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms along with an isopropyl group. This combination of substituents provides distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C9H9ClIN3 |
|---|---|
分子量 |
321.54 g/mol |
IUPAC 名称 |
6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3 |
InChI 键 |
LBKFAXAUWDKOHB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

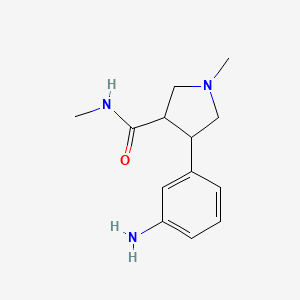
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

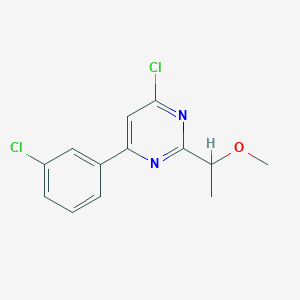
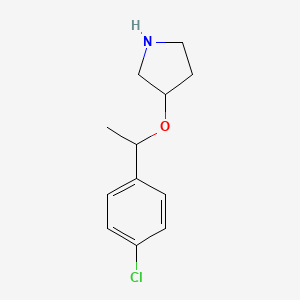
![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
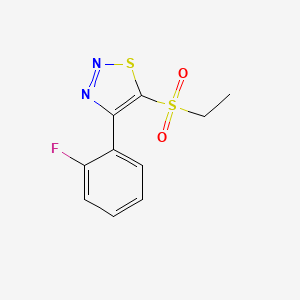
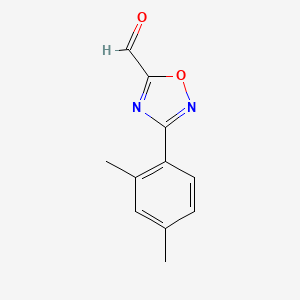
![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)

